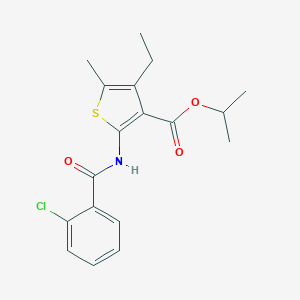![molecular formula C20H19FN2OS2 B186047 7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine CAS No. 5673-43-8](/img/structure/B186047.png)
7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine is a synthetic compound that has been studied for its potential applications in scientific research. This molecule is of interest due to its unique structure and potential biological activity. In
Mecanismo De Acción
The mechanism of action of 7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and signaling pathways that are involved in cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. It has been shown that this compound can reduce the growth of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine in lab experiments include its unique structure, potential biological activity, and low toxicity. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and the need for specialized expertise to synthesize and handle this compound.
Direcciones Futuras
There are several future directions for research on 7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine. One potential direction is to further explore the anti-cancer activity of this compound, and to investigate its potential as a treatment for various types of cancer. Another potential direction is to explore the anti-inflammatory and anti-viral activity of this compound, and to investigate its potential as a treatment for inflammatory diseases and viral infections. Additionally, future research could focus on optimizing the synthesis method for this compound, and on developing more efficient and cost-effective methods for producing this compound in larger quantities.
Métodos De Síntesis
The synthesis of 7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine involves a multi-step process that has been optimized for high yield and purity. The first step involves the reaction of 3-fluoroaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form a key intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form the ethyl ester. The final step involves the reaction of the ethyl ester with sodium sulfide to form the target compound.
Aplicaciones Científicas De Investigación
The potential applications of 7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine in scientific research are diverse. This compound has been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, due to its ability to reduce inflammation in animal models. Furthermore, this compound has been studied for its potential as an anti-viral agent, due to its ability to inhibit the replication of certain viruses.
Propiedades
| 5673-43-8 | |
Fórmula molecular |
C20H19FN2OS2 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C20H19FN2OS2/c1-4-24-14-8-9-15-16(11-14)23-20(2,3)18-17(15)19(26-25-18)22-13-7-5-6-12(21)10-13/h5-11,23H,4H2,1-3H3 |
Clave InChI |
DUGQRKPSAXDPBT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC(=CC=C4)F |
SMILES canónico |
CCOC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


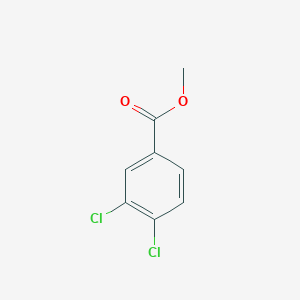
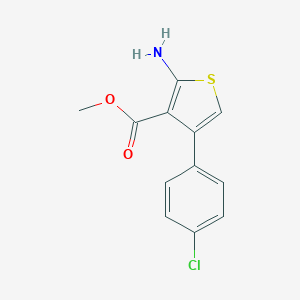
![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)
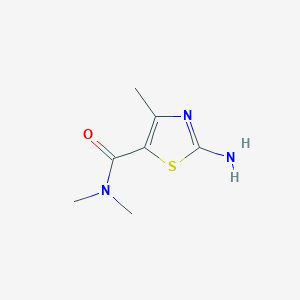
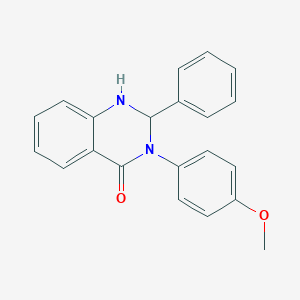

![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)
![2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B185983.png)
